2-Naphthylglycolic acid
Overview
Description
2-Naphthylglycolic acid is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .
Synthesis Analysis
2-Naphthol, also known as β-naphthol, is an important starting material for the synthesis of this compound . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure analysis of this compound can be done using techniques like 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple defects . The pathophysiology of these reactions is often compromised early in neoplastic transformation .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 428.9±25.0 °C at 760 mmHg, and a flash point of 227.3±19.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Scientific Research Applications
1. Chiral Resolution Agent
2-Naphthylglycolic acid (2-NGA) has been notably used as a resolving agent for p-substituted 1-arylethylamines and other chiral primary amines. Its structure, featuring a rigid and large naphthyl group, is advantageous for forming supramolecular hydrogen-bond sheets that facilitate the resolution process. This utility arises from the close packing of these hydrogen-bond sheets and potential CH⋯π interactions within the hydrophobic regions of the supramolecular sheet. The remarkable resolution ability of 2-NGA has been emphasized in research, showcasing its role in the stereoselective synthesis of chemicals (Kinbara, Harada, & Saigo, 2000). Additionally, the design of novel acidic resolving agents like 6-methoxy-2-naphthylglycolic acid (6-MNGA), based on the model of 2-NGA, has demonstrated improved chiral recognition abilities, further emphasizing the potential of 2-NGA derivatives in chiral resolution (Takayoshi, Kobayashi, & Saigo, 2005).
2. Hydrogenation Catalyst Modifier
In the field of asymmetric hydrogenation, this compound and its derivatives have been used as modifiers to influence the enantioselectivity of the process. This application is particularly notable in the hydrogenation of ketopantolactone to pantolactone on supported Pt, Ru, and Rh catalysts. Studies suggest that the moderate enantioselection achieved through this process can be attributed to hydrogen bond interactions facilitated by the this compound modifier (Mariș, Ferri, Königsmann, Mallát, & Baiker, 2006).
3. Synthesis of Chemical Compounds
This compound plays a role in the synthesis of various chemical compounds, including the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using polymer-supported catalysts. These synthesized compounds have exhibited significant antiviral activity, indicating the potential of this compound derivatives in the pharmaceutical field, particularly in the development of antiviral agents (Naidu, Krishna, Kumar, Arulselvan, Khalivulla, & Lasekan, 2012).
4. Analytical Chemistry Applications
In the realm of analytical chemistry, this compound derivatives have been used as probes or components in analytical methodologies. For instance, 2-naphthol has been utilized as a fluorescent probe to examine changes in hydrogen ion concentration in micelles formed by certain surfactants. This application not only provides insights into the microenvironment of the micelles but also contributes to the understanding of surfactant behaviors and their interactions with other molecules (Pedro, Mora, Silva, Fiedler, Bunton, & Nome, 2012).
5. Environmental Chemistry
In environmental chemistry, this compound derivatives have been implicated in studies concerning the fate and biodegradation of organic compounds. Research into the decomposition of naphthenic acids, for example, has underscored the importance of understanding the environmental fate of these substances due to their toxic nature and wide industrial use (Clemente & Fedorak, 2005).
Future Directions
Properties
IUPAC Name |
2-hydroxy-2-naphthalen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313988 | |
Record name | 2-Naphthylglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-44-2 | |
Record name | 2-Naphthylglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14289-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Naphthylglycolic acid (2-NGA) a promising resolving agent for chiral amines?
A: 2-NGA demonstrates superior chiral recognition ability compared to similar resolving agents like mandelic acid. This enhanced ability stems from two key structural features: [, ]
- CH/π interactions: The naphthyl group of 2-NGA engages in CH/π interactions with the aromatic rings of target molecules, further stabilizing the complex and contributing to its chiral selectivity. [, ]
Q2: How does the introduction of a naphthyl group enhance the resolution ability compared to simpler resolving agents?
A: Replacing the phenyl group in mandelic acid with a larger, rigid naphthyl group in 2-NGA significantly improves its resolving ability. This is attributed to two main factors: []
- Enhanced close packing: The larger naphthyl group promotes tighter packing within the supramolecular hydrogen-bond sheets formed between 2-NGA and chiral amines, leading to greater discrimination between enantiomers. []
- Increased CH/π interactions: The extended aromatic system of the naphthyl group provides a larger surface area for CH/π interactions with the aromatic groups of target amines, further stabilizing the complex and enhancing chiral recognition. []
Q3: What theoretical studies support the role of CH/π interactions in the crystal stability of 2-NGA complexes?
A: Researchers employed periodic ab initio calculations to investigate the crystal structures of less-soluble diastereomeric salts formed between chiral amines and both 2-NGA and its simpler analog, cis-1-aminoindan-2-ol. []
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